Fmoc-2,3-dehydrophe-oh

Overview

Description

Fmoc-2,3-dehydrophe-oh: is a derivative of phenylalanine, a naturally occurring amino acid. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used as a protecting group in peptide synthesis. The Fmoc group is base-labile, meaning it can be removed under basic conditions, making it a valuable tool in the synthesis of peptides and other complex molecules.

Mechanism of Action

Target of Action

The primary target of Fmoc-2,3-dehydrophe-oh is the amine group of amino acids. It acts as a protecting group for amines in organic synthesis . The fluorenylmethoxycarbonyl protecting group (Fmoc) can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride .

Mode of Action

this compound interacts with its targets by forming a carbamate linkage with the amine group of amino acids, thereby protecting the amine from unwanted reactions during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is peptide synthesis, specifically solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in SPPS .

Result of Action

The primary result of this compound’s action is the successful synthesis of peptides with the desired sequence and structure. By protecting the amine group during synthesis, it prevents unwanted side reactions, ensuring the correct sequence of amino acids in the final peptide .

Action Environment

The action of this compound is influenced by the pH of the environment. As a base-labile protecting group, it is stable under acidic conditions but can be removed under basic conditions . Therefore, the pH of the reaction environment is a critical factor in the efficacy and stability of this compound during peptide synthesis .

Biochemical Analysis

Biochemical Properties

Fmoc-2,3-dehydrophe-oh plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins involved in peptide bond formation. The Fmoc group is introduced to the amino terminus of peptides through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). These reactions are facilitated by the presence of bases such as piperidine, which remove the Fmoc group, allowing for the continuation of peptide synthesis .

Cellular Effects

This compound influences various cellular processes, particularly in the context of peptide synthesis. It affects cell signaling pathways and gene expression by facilitating the production of specific peptides that can act as signaling molecules or regulatory proteins. The compound’s role in peptide synthesis can impact cellular metabolism by providing essential peptides required for various metabolic processes .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the amino terminus of peptides. The Fmoc group is attached to the amino group of the peptide, protecting it from unwanted reactions. During peptide synthesis, the Fmoc group is removed by bases such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate. This selective deprotection allows for the stepwise elongation of the peptide chain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of the Fmoc group is influenced by factors such as pH and temperature. The compound is stable under acidic conditions but can be rapidly deprotected under basic conditions. Long-term studies have shown that this compound maintains its stability and effectiveness in peptide synthesis over extended periods, provided that it is stored under appropriate conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound is effective in facilitating peptide synthesis without causing adverse effects. At high doses, there may be toxic or adverse effects, including disruptions in cellular function and metabolism. Studies have shown that the compound’s effectiveness and safety are dose-dependent, with a threshold beyond which adverse effects become significant .

Metabolic Pathways

This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes such as peptidyl transferases, which catalyze the formation of peptide bonds. The compound’s role in these pathways is crucial for the production of functional peptides that participate in various metabolic processes. The Fmoc group is removed during the synthesis process, allowing the peptide to undergo further modifications and interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments where peptide synthesis occurs. The compound’s distribution is influenced by factors such as its solubility and affinity for specific transporters .

Subcellular Localization

The subcellular localization of this compound is primarily within the endoplasmic reticulum and Golgi apparatus, where peptide synthesis takes place. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzymes and substrates involved in peptide synthesis. Targeting signals and post-translational modifications may direct this compound to specific compartments, enhancing its effectiveness in peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-2,3-dehydrophe-oh typically involves the protection of the amino group of 2,3-dehydrophenylalanine with the Fmoc group. This can be achieved by reacting 2,3-dehydrophenylalanine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which reacts with the amino group to form the Fmoc-protected compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques. The Fmoc group is introduced during the synthesis, and the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: Fmoc-2,3-dehydrophe-oh undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the dehydro group to a saturated form.

Substitution: The Fmoc group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products: The major products formed from these reactions include various derivatives of phenylalanine, each with different functional groups or protecting groups attached .

Scientific Research Applications

Chemistry: Fmoc-2,3-dehydrophe-oh is widely used in the synthesis of peptides and proteins. The Fmoc group serves as a protecting group for the amino group, allowing for selective reactions at other sites on the molecule .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. The compound can be incorporated into peptides to investigate their structure and function .

Medicine: Its ability to form stable peptides makes it a valuable tool in medicinal chemistry .

Industry: In the industrial sector, this compound is used in the production of synthetic peptides for various applications, including cosmetics and food additives .

Comparison with Similar Compounds

Fmoc-phenylalanine: Similar to Fmoc-2,3-dehydrophe-oh but lacks the dehydro group.

Boc-2,3-dehydrophe-oh: Uses a tert-butyloxycarbonyl (Boc) group instead of the Fmoc group.

Cbz-2,3-dehydrophe-oh: Uses a carbobenzoxy (Cbz) group as the protecting group.

Uniqueness: this compound is unique due to the presence of both the Fmoc protecting group and the dehydro group. This combination allows for selective reactions and the formation of stable peptides, making it a valuable tool in peptide synthesis and research .

Properties

IUPAC Name |

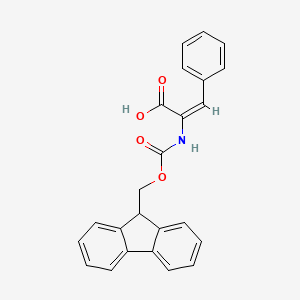

(E)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h1-14,21H,15H2,(H,25,28)(H,26,27)/b22-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYKJHRNYJRVXQS-HYARGMPZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.